4-p-Tolyl[1,2,4]triazole-3,5-dione
Overview
Description
4-p-Tolyl[1,2,4]triazole-3,5-dione is a heterocyclic compound characterized by a triazole ring substituted with a p-tolyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-p-Tolyl[1,2,4]triazole-3,5-dione It is known that similar compounds, such as 4-phenyl-1,2,4-triazoline-3,5-dione (ptad), are strong dienophiles and react rapidly with dienes in diels-alder reactions .
Mode of Action
The compound This compound likely interacts with its targets through a mechanism similar to PTAD. PTAD is known to react rapidly with dienes in Diels-Alder reactions . This suggests that this compound may also interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.
Biochemical Analysis
Biochemical Properties
4-p-Tolyl[1,2,4]triazole-3,5-dione is known to interact with various biomolecules in biochemical reactions. For instance, it has been used to establish the positional isomerism of soy oil trans, trans conjugated linoleic acid . The positional specificity was confirmed by silver ion HPLC retention time data .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a dienophile in Diels-Alder reactions . It binds to dienes, forming stable adducts that can be used for further chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-p-Tolyl[1,2,4]triazole-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolyl isocyanate with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclization, and purification. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-p-Tolyl[1,2,4]triazole-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.
Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents on the p-tolyl group .
Scientific Research Applications
4-p-Tolyl[1,2,4]triazole-3,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Phenyl[1,2,4]triazole-3,5-dione: Similar structure but with a phenyl group instead of a p-tolyl group.
4-Methyl[1,2,4]triazole-3,5-dione: Contains a methyl group on the triazole ring.
4-Benzyl[1,2,4]triazole-3,5-dione: Features a benzyl group on the triazole ring
Uniqueness
4-p-Tolyl[1,2,4]triazole-3,5-dione is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications and enhances its reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(4-methylphenyl)-1,2,4-triazole-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWFABJLXYBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375283 | |
Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72708-83-9 | |
Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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